N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide is a synthetic organic compound with the molecular formula C17H21N3O2S This compound is characterized by the presence of a benzoxazole ring, a cyano group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an aldehyde under reflux conditions in the presence of a catalyst such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]).
Introduction of Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction involving a suitable thiol compound.
Formation of Cyano Group: The cyano group is typically introduced via a nucleophilic substitution reaction using a cyanide source.
Attachment of Butanamide Moiety: The final step involves the attachment of the butanamide moiety through an amide bond formation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. The cyano group and sulfanyl group can also participate in binding interactions, enhancing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
- Benzoxazole derivatives with various substituents
Uniqueness
N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide is unique due to its combination of a benzoxazole ring, a cyano group, and a butanamide moiety This unique structure imparts specific chemical and biological properties that are not commonly found in other benzoxazole derivatives
Properties
IUPAC Name |
N-[5-(1,3-benzoxazol-2-ylsulfanyl)-2-cyanopentan-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-3-7-15(21)20-17(2,12-18)10-6-11-23-16-19-13-8-4-5-9-14(13)22-16/h4-5,8-9H,3,6-7,10-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUIXFYXIKCNPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)(CCCSC1=NC2=CC=CC=C2O1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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